molecular formula C20H15N3O2 B14590682 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(1-oxido-2-pyridinyl)- CAS No. 61351-73-3

4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(1-oxido-2-pyridinyl)-

Katalognummer: B14590682
CAS-Nummer: 61351-73-3
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: DRMALXZUAJVWDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(1-oxido-2-pyridinyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-methylphenyl group and a 1-oxido-2-pyridinyl group, which may contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(1-oxido-2-pyridinyl)- typically involves multi-step organic reactions. One common approach might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the 4-Methylphenyl Group: This step may involve a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride.

    Attachment of the 1-Oxido-2-Pyridinyl Group: This could be done through a nucleophilic substitution reaction using 2-chloropyridine N-oxide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the 4-methylphenyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could target the quinazolinone core or the pyridinyl group, potentially leading to the formation of dihydroquinazolinones or reduced pyridine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups like halogens or alkyl chains.

Wissenschaftliche Forschungsanwendungen

4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(1-oxido-2-pyridinyl)- may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4(3H)-Quinazolinone: The parent compound, known for its various biological activities.

    3-(4-Methylphenyl)-4(3H)-quinazolinone: Similar structure but lacking the pyridinyl group.

    2-(1-Oxido-2-pyridinyl)-4(3H)-quinazolinone: Similar structure but lacking the 4-methylphenyl group.

Uniqueness

The presence of both the 4-methylphenyl and 1-oxido-2-pyridinyl groups in 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(1-oxido-2-pyridinyl)- may confer unique chemical and biological properties, making it distinct from other quinazolinone derivatives.

Eigenschaften

CAS-Nummer

61351-73-3

Molekularformel

C20H15N3O2

Molekulargewicht

329.4 g/mol

IUPAC-Name

3-(4-methylphenyl)-2-(1-oxidopyridin-1-ium-2-yl)quinazolin-4-one

InChI

InChI=1S/C20H15N3O2/c1-14-9-11-15(12-10-14)23-19(18-8-4-5-13-22(18)25)21-17-7-3-2-6-16(17)20(23)24/h2-13H,1H3

InChI-Schlüssel

DRMALXZUAJVWDO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=[N+]4[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.